XLogP3 Lipophilicity: 0.7 (Target) vs. 0.3 (4,6-Dimethyl Analog) vs. 2.3 (Non-Oxo Analog)
The target compound's computed XLogP3 of 0.7 positions it in an optimal lipophilicity range for oral drug-likeness (Rule of Five: XLogP3 < 5). The 4,6-dimethyl analog (CAS 88875-28-9, lacking the 8-methyl group) has an XLogP3 of 0.3, a difference of +0.4 log units attributable solely to the additional methyl substituent [1][2]. Conversely, the non-oxo analog (CAS 88875-33-6, lacking the position-2 carbonyl) has an XLogP3 of 2.3, a +1.6 log unit increase that moves the compound toward a higher lipophilicity risk profile [1][3]. All values were computed by the same XLogP3 3.0 algorithm (PubChem 2021.05.07).
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.7 |
| Comparator Or Baseline | 4,6-Dimethyl analog (CAS 88875-28-9): XLogP3 = 0.3; Non-oxo analog (CAS 88875-33-6): XLogP3 = 2.3 |
| Quantified Difference | +0.4 vs. 4,6-dimethyl analog; -1.6 vs. non-oxo analog |
| Conditions | XLogP3 3.0 algorithm, PubChem release 2021.05.07 |
Why This Matters
Lipophilicity differences of this magnitude affect membrane permeability, aqueous solubility, metabolic stability, and plasma protein binding; substituting the 4,6-dimethyl or non-oxo analog would yield a compound with meaningfully different ADME behavior.
- [1] PubChem CID 13114279. 4,6,8-Trimethylimidazo[1,5-a]pyrimidin-2(1H)-one. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/88875-31-4 View Source
- [2] PubChem CID 13114276. 4,6-Dimethylimidazo[1,5-a]pyrimidin-2(1H)-one. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/88875-28-9 View Source
- [3] PubChem CID 13114281. 4,6,8-Trimethylimidazo[1,5-a]pyrimidine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/88875-33-6 View Source
